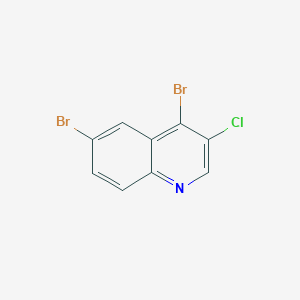

3-Chloro-4,6-dibromoquinoline

Description

Overview of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a bicyclic heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in the fields of chemical and biological research. biointerfaceresearch.com This structural motif is found in numerous natural products and serves as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netbohrium.com The versatility of the quinoline ring system has led to its incorporation into a vast array of synthetic compounds with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. biointerfaceresearch.combohrium.comnih.gov Its simple chemistry, ease of synthesis, and broad biological potential have made it a focal point for researchers exploring new therapeutic agents. biointerfaceresearch.com

The significance of the quinoline scaffold is underscored by its presence in numerous marketed drugs. nih.gov For instance, chloroquine (B1663885) and mefloquine (B1676156) are well-known antimalarial drugs, while moxifloxacin (B1663623) is a potent antibacterial agent. biointerfaceresearch.com In the realm of oncology, derivatives of camptothecin, which contains a quinoline moiety, are used as first-line anticancer treatments. researchgate.net The wide-ranging applications of quinoline derivatives highlight the enduring importance of this scaffold in drug discovery and development. bohrium.combohrium.com

Importance of Halogenation in Quinoline Derivatives for Enhanced Bioactivity and Synthetic Versatility

Halogenation, the introduction of one or more halogen atoms into a molecule, is a critical strategy in medicinal chemistry for modulating the properties of lead compounds. researchgate.net In the context of quinoline derivatives, halogenation can significantly enhance biological activity and provide synthetic handles for further molecular modifications. researchgate.netnih.gov The introduction of halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. researchgate.net

For example, polyhalogenated quinolines have demonstrated potent activities against various pathogens. nih.govacs.org The presence of halogens like chlorine and bromine can lead to enhanced antibacterial and antifungal activities. nih.govnih.gov Furthermore, halogenated quinolines serve as versatile intermediates in organic synthesis. The carbon-halogen bond can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the construction of complex molecular architectures. nih.govnih.gov This synthetic versatility makes halogenated quinolines valuable building blocks for creating libraries of novel compounds for biological screening. nih.gov

Positioning of 3-Chloro-4,6-dibromoquinoline within the Landscape of Polyhalogenated Quinolines

This compound is a distinct member of the polyhalogenated quinoline family, characterized by the specific placement of two bromine atoms on the benzene (B151609) ring and a chlorine atom on the pyridine (B92270) ring. This unique substitution pattern differentiates it from other di- and tri-halogenated quinolines and suggests a unique profile of reactivity and biological potential. The presence of three halogen atoms, each with different electronic and steric properties, offers multiple sites for selective chemical transformations.

The landscape of polyhalogenated quinolines is vast, with various isomers exhibiting a range of biological effects. For instance, some dibromoquinoline derivatives have shown promising antifungal and anticancer activities. nih.gov The specific positioning of the halogens in this compound, particularly the chlorine at the 4-position and bromines at the 3- and 6-positions, is expected to influence its chemical reactivity, making certain positions more susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions. nih.govnih.gov

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on exploring its synthetic utility as a versatile building block and investigating its potential as a scaffold for the development of novel bioactive molecules. The key objectives of this research can be summarized as follows:

Synthetic Methodology Development: A primary goal is to develop efficient and regioselective methods for the synthesis of this compound and to explore its reactivity in various chemical transformations. This includes studying its behavior in nucleophilic substitution and metal-catalyzed cross-coupling reactions to create a diverse range of derivatives. nih.govthieme-connect.com

Exploration of Biological Activity: Researchers are interested in evaluating the biological properties of this compound and its derivatives. This involves screening these compounds against a variety of biological targets, including enzymes, receptors, and pathogenic microorganisms, to identify potential therapeutic applications. nih.govbeilstein-journals.org

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research is to establish a clear understanding of the relationship between the chemical structure of this compound derivatives and their biological activity. By systematically modifying the structure and observing the effects on bioactivity, researchers can design more potent and selective compounds. acs.org

The following table provides a summary of key information for this compound:

| Property | Value |

| IUPAC Name | 3,6-dibromo-4-chloroquinoline sigmaaldrich.com |

| CAS Number | 927801-50-1 scbt.com |

| Molecular Formula | C₉H₄Br₂ClN scbt.com |

| Molecular Weight | 321.4 g/mol scbt.com |

| InChI Key | PHAZSUJOBODVGL-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2ClN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDQUDAYMZRLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590601 | |

| Record name | 4,6-Dibromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-50-1 | |

| Record name | 4,6-Dibromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Computational Analysis of 3 Chloro 4,6 Dibromoquinoline and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise architecture of 3-Chloro-4,6-dibromoquinoline is determined through the synergistic application of several high-resolution spectroscopic methods. Each technique provides unique and complementary information, which, when integrated, allows for an unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectroscopy are paramount. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents (Cl and Br) and the nitrogen atom. Protons on the pyridine (B92270) ring and the benzene (B151609) ring will resonate in characteristic regions, and their splitting patterns (spin-spin coupling) will reveal their neighboring protons, confirming their relative positions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative halogens and nitrogen will exhibit characteristic downfield shifts. The number of signals in the spectrum confirms the molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous halogenated quinoline structures. Solvent: CDCl₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~150.5 |

| C3 | - | ~129.0 |

| C4 | - | ~135.0 |

| C4a | - | ~148.0 |

| C5 | ~8.10 (d) | ~128.5 |

| C6 | - | ~120.0 |

| C7 | ~7.95 (d) | ~138.0 |

| C8 | - | ~125.0 |

| C8a | - | ~147.5 |

| H2 | ~8.90 (s) | - |

| H5 | ~8.20 (d, J=8.8 Hz) | - |

| H7 | ~8.45 (d, J=2.2 Hz) | - |

| H8 | ~7.80 (dd, J=8.8, 2.2 Hz) | - |

Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets. J = coupling constant in Hertz.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and providing a "fingerprint" for the compound. The vibrational spectra of quinoline and its derivatives are well-understood researchgate.net.

For this compound, the IR and Raman spectra would be characterized by several key features:

Aromatic C-H stretching: Bands typically appear in the 3100-3000 cm⁻¹ region.

C=C and C=N ring stretching: A series of complex bands are expected in the 1600-1400 cm⁻¹ region, which are characteristic of the quinoline core.

C-H in-plane and out-of-plane bending: These vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can often provide information about the substitution pattern on the aromatic rings.

C-Cl and C-Br stretching: The carbon-halogen stretching vibrations are found in the lower frequency region of the spectrum. The C-Cl stretch is typically observed around 750-550 cm⁻¹, while the C-Br stretch appears at even lower wavenumbers, generally between 650-500 cm⁻¹.

Theoretical calculations, such as DFT, are often used to predict and help assign the numerous vibrational modes observed experimentally for complex molecules like this nih.govdergipark.org.tr.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C / C=N Ring Stretch | 1600 - 1400 | IR, Raman |

| C-H In-plane Bend | 1300 - 1000 | IR, Raman |

| C-H Out-of-plane Bend | 900 - 750 | IR, Raman |

| C-Cl Stretch | 750 - 550 | IR, Raman |

| C-Br Stretch | 650 - 500 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact molecular weight of a compound, allowing for the unambiguous determination of its molecular formula. For this compound (C₉H₄Br₂ClN), HRMS would confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms and the expulsion of small, stable neutral molecules miamioh.edu. The fragmentation of the quinoline radical cation often involves the loss of HCN rsc.org. For this compound, one would expect to observe:

A complex molecular ion (M⁺) peak cluster, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Fragment ions corresponding to the sequential loss of bromine and chlorine radicals ([M-Br]⁺, [M-Cl]⁺, [M-Br-Br]⁺, etc.).

Ions resulting from the loss of HCN from the quinoline ring system.

Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This technique yields a detailed molecular structure, providing accurate bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as π-π stacking and halogen bonding, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, can provide significant insight nih.govresearchgate.net. In the solid state, the quinoline ring system is expected to be essentially planar. The halogen substituents will lie in the plane of the ring. The crystal packing would likely be dominated by weak intermolecular interactions, including C-H···Br, C-H···N, and π-π stacking interactions between the planar quinoline rings of adjacent molecules nih.gov. These interactions are crucial for understanding the solid-state properties of the material.

Table 3: Representative Bond Lengths and Angles from a Related Halogenated Quinoline Crystal Structure Data derived from the crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline nih.govresearchgate.net.

| Parameter | Value |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N-C Angle (in pyridine ring) | ~117° |

| Intermolecular π-π stacking distance | ~3.61 Å |

Computational Chemistry for Elucidating Structure-Reactivity Relationships and Properties

Computational chemistry provides a powerful theoretical framework to complement experimental data. By solving the equations of quantum mechanics, it is possible to predict molecular structures, properties, and reactivity, offering insights that may be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for systems like halogenated quinolines nih.govresearchgate.net. DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallographic data.

Predict Vibrational Frequencies: Calculate the IR and Raman spectra of the molecule. This is invaluable for assigning experimental vibrational bands to specific atomic motions researchgate.net.

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom is expected to be the most electron-rich site (negative potential), making it a likely site for electrophilic attack or coordination. The regions around the hydrogen atoms would exhibit a positive potential.

DFT studies on related systems, such as 6-chloroquinoline, have shown that halogen substitution significantly alters the reactive nature of the quinoline moiety dergipark.org.trresearchgate.net. These computational tools are thus essential for predicting the reactivity and designing derivatives of this compound with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Halogenated Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For halogenated quinoline derivatives, QSAR studies are instrumental in predicting their therapeutic or toxic effects and in guiding the synthesis of new compounds with improved activity.

QSAR models for halogenated quinolines typically employ a range of molecular descriptors that quantify various aspects of their structure. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. The biological activity of these compounds is often correlated with descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and the octanol-water partition coefficient (logP).

In a typical QSAR study of halogenated quinoline derivatives, a dataset of compounds with known biological activities (e.g., enzyme inhibition, cytotoxicity) is used. Molecular descriptors are calculated for each compound, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. The predictive power of the model is then validated using internal and external validation techniques.

For instance, a QSAR study on a series of quinolinone-based thiosemicarbazones with antituberculosis activity revealed that van der Waals volume, electron density, and electronegativity play a pivotal role. It was observed that the substitution with electron-withdrawing groups like chlorine and bromine significantly increased the biological activity nih.gov. This suggests that for this compound, the presence and position of the halogen atoms are critical determinants of its biological profile.

A hypothetical QSAR model for a series of halogenated quinolines might take the following form:

pIC50 = β0 + β1(logP) + β2(LUMO) + β3(MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity. The coefficients (β) are determined from the regression analysis.

The following interactive table provides an example of descriptors that could be used in a QSAR model for halogenated quinoline derivatives.

| Descriptor | Description | Typical Value Range for Halogenated Quinolines |

| logP | Octanol-water partition coefficient, a measure of lipophilicity. | 2.0 - 5.0 |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -7.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -2.0 to -1.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.0 - 4.0 Debye |

| Molar Refractivity | A measure of the volume occupied by an atom or group of atoms and its polarizability. | 60 - 100 cm³/mol |

These models are valuable tools for the virtual screening of large compound libraries to identify potential lead candidates for further experimental investigation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as a halogenated quinoline derivative, to the active site of a target protein.

For halogenated quinolines, molecular docking studies have been instrumental in elucidating their mechanism of action at a molecular level. These studies have explored the interactions of quinoline derivatives with various biological targets, including kinases, enzymes involved in neurodegenerative diseases, and microbial enzymes. nih.govmdpi.com

The process of molecular docking involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Studies on halogenated quinoline derivatives have shown that the halogen atoms can significantly influence the binding affinity and selectivity. For example, they can form halogen bonds, a type of non-covalent interaction, with electron-donating atoms in the protein's active site.

A molecular docking study of halogenated quinoline derivatives against monoamine oxidase A and B (MAO-A and MAO-B) revealed that a chloro- and fluoro-substituted quinoline derivative exhibited superior binding affinities compared to reference drugs. The binding scores were -7.24 kcal/mol for MAO-A and -8.37 kcal/mol for MAO-B. nih.gov

The following interactive table summarizes typical results from a molecular docking simulation of a halogenated quinoline derivative with a protein target.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Serine/threonine protein kinase | Quinoline Derivative A | -8.5 | LYS78, GLU95, ASP167 | Hydrogen Bonding, Pi-Pi Stacking |

| VEGFR-2 Tyrosine Kinase | Quinoline Derivative B | -9.2 | CYS919, ASP1046 | Hydrogen Bonding, Halogen Bonding |

| ATM Kinase | Quinoline-3-carboxamide | -7.9 | LYS1802, SER1805 | Hydrogen Bonding |

| Monoamine Oxidase B | Q3Cl4F | -8.37 | TYR435, ILE199 | Pi-Pi Stacking, Hydrophobic |

These simulations provide valuable insights into the structure-activity relationships and can guide the optimization of lead compounds to improve their potency and selectivity.

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Density Functional Theory (DFT) is a widely used method to study reaction pathways, transition states, and to predict the regioselectivity of reactions.

The synthesis of halogenated quinolines often involves electrophilic aromatic substitution reactions. Computational studies can elucidate the factors that control the position of halogenation on the quinoline ring. For instance, DFT calculations can be used to determine the electron density at different positions of a dibromoquinoline precursor, thereby predicting the most likely site for the subsequent chlorination.

A DFT study on the electrophilic aromatic bromination of benzenes has provided insights into the reaction mechanism, suggesting an addition-elimination pathway over the classic direct substitution. rsc.orgchemistryworld.com Similar computational approaches can be applied to the halogenation of quinolines to understand the regioselectivity. The calculated activation energies for the formation of different isomers can explain why a particular substitution pattern is favored.

For example, a computational study on the halogenation of 8-substituted quinolines could involve calculating the energies of the intermediates and transition states for halogenation at the C5 and C7 positions. The results might show that the transition state leading to C5 halogenation is lower in energy, thus explaining the observed regioselectivity.

The following interactive table illustrates the kind of data that can be obtained from a mechanistic computational study of a halogenation reaction on a quinoline derivative.

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Formation of σ-complex at C3 | Dibromoquinoline + Cl⁺ | C3-chloro-σ-complex | 15.2 | -5.1 |

| Formation of σ-complex at C5 | Dibromoquinoline + Cl⁺ | C5-chloro-σ-complex | 18.7 | -2.3 |

| Proton loss from C3-complex | C3-chloro-σ-complex | 3-Chloro-dibromoquinoline + H⁺ | 2.5 | -10.4 |

| Proton loss from C5-complex | C5-chloro-σ-complex | 5-Chloro-dibromoquinoline + H⁺ | 3.1 | -9.8 |

These computational studies are invaluable for understanding and optimizing synthetic routes to novel halogenated quinolines, including this compound. They provide a molecular-level understanding of the reaction mechanism that can complement and guide experimental work.

Reactivity and Transformation Pathways of 3 Chloro 4,6 Dibromoquinoline

Reactivity of Halogen Substituents in 3-Chloro-4,6-dibromoquinoline

The presence of both chloro and bromo substituents at different positions on the quinoline (B57606) scaffold allows for a range of selective chemical modifications. The inherent differences in the reactivity of the C-Cl and C-Br bonds, influenced by their positions on the heterocyclic and benzenoid rings, are key to the synthetic utility of this compound.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is significantly influenced by the position of the halogen atom. The chlorine atom at the C4-position is particularly activated towards nucleophilic attack. This heightened reactivity is attributed to the ability of the nitrogen atom in the quinoline ring to stabilize the negative charge of the Meisenheimer intermediate through resonance, especially when the attack occurs at the C2 or C4 positions.

In the case of this compound, the C4-bromo group is expected to be the most susceptible to nucleophilic displacement. Although chlorine is generally more electronegative than bromine, the stability of the intermediate formed upon nucleophilic attack is the determining factor. Attack at the C4 position allows for effective delocalization of the negative charge onto the nitrogen atom. The bromo group at the C6 position is less activated towards SNAr as it is on the benzene (B151609) ring and further away from the electron-withdrawing effects of the nitrogen atom. The C3-chloro group is also less reactive in SNAr reactions compared to the C4-bromo group.

| Position | Halogen | Expected Reactivity in SNAr | Rationale |

| 4 | Bromo | High | Stabilization of the Meisenheimer intermediate by the quinoline nitrogen. |

| 3 | Chloro | Low | Less effective stabilization of the intermediate compared to the C4 position. |

| 6 | Bromo | Very Low | Located on the benzenoid ring, distant from the activating nitrogen atom. |

This table presents the predicted relative reactivity of the halogen substituents in this compound towards nucleophilic aromatic substitution based on established principles of quinoline chemistry.

Further bromination of halogenated quinolines has been shown to occur on the benzene ring. For instance, bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline leads to substitution at the C5 and C7 positions nih.gov. This suggests that electrophilic attack on this compound, if successful, would likely yield products substituted at the C5 or C8 positions.

The differential reactivity of the chloro and bromo substituents can be exploited for selective derivatization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In these reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. This trend allows for the selective reaction of the bromo groups in the presence of the chloro group.

Therefore, in this compound, the bromo groups at the C4 and C6 positions would be expected to undergo Suzuki-Miyaura coupling preferentially over the chloro group at the C3 position. It is also possible to achieve selectivity between the two bromo groups. The C4-Br bond may exhibit different reactivity compared to the C6-Br bond due to the differing electronic environments of the pyridine (B92270) and benzene rings. Studies on dihalogenated quinolines have demonstrated that such selective couplings are feasible researchgate.net.

| Reaction Type | Reagent/Catalyst | Expected Site of Reaction | Rationale |

| Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid | C4-Br and C6-Br | Higher reactivity of C-Br bonds over C-Cl bonds in palladium-catalyzed cross-coupling. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | C4-Br | Activation of the C4 position by the quinoline nitrogen. |

This table summarizes the expected regioselectivity for key transformations of this compound based on the differential reactivity of its halogen substituents.

Functionalization of the Quinoline Nitrogen Atom and Ring System

The nitrogen atom of the quinoline ring retains its basic character and can be functionalized through various reactions.

N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used to direct further functionalization of the quinoline ring, often at the C2 position sioc-journal.cn. The presence of electron-withdrawing halogen substituents may decrease the nucleophilicity of the nitrogen, potentially requiring stronger oxidizing conditions.

N-Alkylation: The nitrogen atom can also undergo alkylation with alkyl halides to form quaternary quinolinium salts. This modification alters the electronic properties of the ring system, making it more susceptible to nucleophilic attack.

Photochemical and Electrochemical Transformations of Halogenated Quinolines

The photochemical and electrochemical behavior of halogenated quinolines is an area of active research, with potential applications in synthesis and degradation pathways.

Photochemical Reactions: Halogenated aromatic compounds can undergo photodehalogenation upon irradiation with UV light. This process typically involves the homolytic cleavage of the carbon-halogen bond to generate an aryl radical, which can then abstract a hydrogen atom from the solvent or undergo other reactions. The relative ease of cleavage is generally C-I > C-Br > C-Cl, suggesting that the bromo groups in this compound would be more susceptible to photolytic cleavage than the chloro group. Photochemical reactions of quinoline-N-oxides can also lead to rearrangements, such as the formation of 2-quinolinones rsc.org.

Electrochemical Transformations: The electrochemical reduction of halogenated aromatic compounds can also lead to dehalogenation. The reduction potentials for the cleavage of carbon-halogen bonds become less negative in the order C-Cl > C-Br > C-I. This indicates that the bromo groups would be reduced more readily than the chloro group. Electrochemical methods can thus offer a pathway for selective dehalogenation under controlled potential. The electrochemical reduction of quinones and related nitrogen heterocycles is a well-studied area, often involving the formation of radical anions nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of Halogenated Quinoline Derivatives Emphasizing Halogen Effects

Influence of Halogen Identity and Position on Biological Activity

The biological profile of a halogenated quinoline (B57606) is intrinsically linked to the type of halogen and its position on the quinoline ring system. These factors influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

Both chlorine and bromine are electron-withdrawing groups that can significantly alter the electron density of the quinoline ring, impacting its reactivity and potential to form intermolecular interactions. Generally, bromine is larger and more polarizable than chlorine, which can lead to stronger van der Waals interactions with a biological target. However, the greater electronegativity of chlorine can result in more potent inductive effects.

In the context of anticancer activity, studies on various halogenated quinolines have shown that both chloro and bromo substituents can confer significant antiproliferative effects. For instance, certain bromo- and cyano-substituted 8-hydroxyquinolines have demonstrated potent activity against various cancer cell lines researchgate.net. The presence of a bromo group, particularly in combination with other substituents like a nitro group, has been shown to enhance anticancer potency nih.govnih.gov. Similarly, chloro-substituted quinolines are integral to the structure of numerous biologically active compounds, including those with antimalarial and antibacterial properties tandfonline.compharmacy180.comnih.govyoutube.com. The choice between a chloro and a bromo substituent can fine-tune the activity, with the optimal choice being target-dependent.

For 3-Chloro-4,6-dibromoquinoline , the combination of a chloro group at the 3-position and bromo groups at the 4- and 6-positions suggests a molecule with a complex electronic and steric profile, potentially enabling a range of interactions with biological macromolecules.

Table 1: Comparative Properties of Chloro- and Bromo-Substituents

| Feature | Chloro-Substituent | Bromo-Substituent |

|---|---|---|

| Size (van der Waals radius, Å) | 1.75 | 1.85 |

| Electronegativity (Pauling scale) | 3.16 | 2.96 |

| **Polarizability (ų) ** | 2.18 | 3.05 |

| General Impact on Activity | Strong inductive electron withdrawal. | High polarizability allows for strong van der Waals interactions. |

The position of halogen substituents on the quinoline ring is a critical determinant of biological activity.

3-Position: Substitution at the 3-position of the quinoline ring can significantly influence activity. For instance, in some contexts, a methyl group at this position has been found to reduce antimalarial activity pharmacy180.com. Conversely, for other biological targets, substitution at the 3-position is crucial. The presence of the chloro group at this position in This compound would likely have a pronounced effect on the electronic nature of the pyridine (B92270) ring of the quinoline system.

Table 2: Anticipated Influence of Halogen Position on the Properties of this compound

| Position | Substituent | Anticipated Impact on SAR |

|---|---|---|

| 3 | Chloro | Modulates the electronic properties of the pyridine ring; may influence interactions with specific biological targets. |

| 4 | Bromo | Introduces steric hindrance near the quinoline nitrogen; affects basicity and potential for hydrogen bonding. |

| 6 | Bromo | Increases overall lipophilicity; enhances potential for hydrophobic and van der Waals interactions. |

Role of the Quinoline Nitrogen Atom and Other Substituents in Biological Recognition

The nitrogen atom at position 1 of the quinoline ring is a key pharmacophoric feature. Its basicity allows it to participate in hydrogen bonding and ionic interactions with biological targets, which is crucial for the activity of many quinoline-based drugs researchgate.net. The electronic effects of the chloro and bromo substituents in This compound will undoubtedly influence the electron density at this nitrogen atom. The electron-withdrawing nature of the halogens is expected to reduce the basicity of the quinoline nitrogen, which could modulate its binding affinity for certain biological targets.

The interplay of the three halogen substituents creates a unique electrostatic potential map across the molecule. The combined inductive and resonance effects of the 3-chloro, 4-bromo, and 6-bromo groups will dictate the regions of positive and negative charge, guiding the molecule's orientation within a binding pocket.

Ligand Efficiency and Lipophilicity Considerations in Halogenated Quinoline Design

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug design that relate a compound's potency to its size and lipophilicity, respectively uniroma1.itnih.govsciforschenonline.orgcore.ac.uk. Halogenation is a common strategy to increase potency, but it often comes at the cost of increased lipophilicity.

The introduction of three halogen atoms in This compound —one chlorine and two bromines—is expected to significantly increase its lipophilicity compared to the parent quinoline molecule. While increased lipophilicity can enhance membrane permeability and access to certain biological compartments, excessively high lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity nih.govnih.gov.

Pharmacological and Biological Research of Halogenated Quinoline Derivatives

Antimalarial Activity and Resistance Reversal Mechanisms

No specific studies detailing the in vitro or in vivo antimalarial activity of 3-Chloro-4,6-dibromoquinoline against any Plasmodium species were identified. Furthermore, the literature search did not yield any data regarding its potential mechanisms for reversing antimalarial drug resistance.

Anticancer and Antitumor Potential

There is no available research in the public domain that investigates the anticancer or antitumor properties of this compound.

Cytotoxicity Against Various Cancer Cell Lines

No data from cytotoxicity assays of this compound against any human or animal cancer cell lines have been published in the reviewed scientific literature. Consequently, no data table of its efficacy against various cancer cell lines can be provided.

Molecular Mechanisms of Action (e.g., DNA Intercalation, Topoisomerase Inhibition)

As there are no studies on the anticancer activity of this compound, its molecular mechanism of action in this context remains uninvestigated. There is no information available regarding its potential to act as a DNA intercalator or a topoisomerase inhibitor.

Antimicrobial and Antibacterial Efficacy

No published research was found that evaluates the general antimicrobial or antibacterial efficacy of this compound against any microbial species.

Activity Against Drug-Resistant Bacterial Strains (e.g., MRSA, ESBL producing Escherichia coli)

Specific data on the activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase (ESBL) producing Escherichia coli, or any other drug-resistant bacterial strains are not available in the current body of scientific literature. Therefore, a data table of its activity against such strains cannot be compiled.

Antiviral Activity (e.g., HIV Reverse Transcriptase and Integrase Inhibition)

The quinoline (B57606) scaffold is a significant structure in the development of antiviral agents, with several derivatives showing promising activity against a range of viruses. researchgate.netdoi.orgnih.gov Research has particularly focused on their potential as inhibitors of key viral enzymes, such as those from the Human Immunodeficiency Virus (HIV).

HIV Integrase Inhibition:

HIV integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov Quinoline-based compounds have emerged as an important class of HIV integrase inhibitors. nih.gov These inhibitors can be categorized as Allosteric HIV-1 Integrase Inhibitors (ALLINIs), which bind to the dimer interface of the integrase enzyme, away from the catalytic site. This binding induces an aberrant hyper-multimerization of the enzyme, disabling its function and thereby inhibiting viral replication. mdpi.comnih.gov

Medicinal chemistry efforts have led to the development of potent quinoline-based ALLINIs. For instance, initial hit compounds from high-throughput screening were optimized to improve their inhibitory concentration (IC50) against the 3'-processing catalytic function of the integrase into the nanomolar range. Further modifications, such as adding a tert-butyl group, enhanced antiviral activity, bringing the half-maximal effective concentration (EC50) to as low as 4.2 nM for some derivatives. mdpi.com

HIV Reverse Transcriptase Inhibition:

While much of the recent focus for quinolines has been on integrase, derivatives have also been investigated as inhibitors of HIV reverse transcriptase (RT). Some 2-aryl quinoline compounds have been shown to inhibit HIV transcription, with nuclear factor-kappaB (NF-κB) and specificity protein-1 (SP1) identified as key transcription factors involved in their mechanism of action. nih.gov Additionally, various alkylated derivatives of quinoline 2,4-diol have demonstrated potent anti-HIV activity, with some compounds showing a better therapeutic index than the established RT inhibitor, AZT. nih.govmonash.edu

Other Antiviral Activities:

The antiviral potential of halogenated quinolines extends beyond HIV. A novel paulownin triazole-chloroquinoline derivative has shown potent and selective activity against the Chikungunya virus (CHIKV), a mosquito-borne alphavirus. oup.comnih.gov This derivative was found to be over 46 times more active than control drugs and acts by significantly reducing viral replication. oup.com

| Compound Class | Viral Target | Mechanism of Action | Reported Activity (EC50/IC50) |

|---|---|---|---|

| Quinoline-based ALLINIs | HIV-1 Integrase | Induces enzyme hyper-multimerization | EC50 as low as 4.2 nM |

| Alkylated Quinoline 2,4-diols | HIV-1 | Inhibition of viral replication (p24 assay) | IC50 of 2.35 µM for the most potent derivative |

| Paulownin Triazole-chloroquinoline | Chikungunya Virus (CHIKV) | Inhibition of viral replication | EC50 of 9.05 µM |

Other Therapeutic Applications and Biological Targets

Quinoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netnih.gov The structural framework of quinoline is present in some non-steroidal anti-inflammatory drugs (NSAIDs) like glafenine and floctafenine. tbzmed.ac.ir

Research into novel synthesized quinoline derivatives has shown significant anti-inflammatory and analgesic effects. In one study, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated. nih.gov Certain compounds from this series, particularly those with methoxyphenyl substitutions, exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model and notable analgesic effects in the Eddy's hot plate test. nih.gov

Another study focused on a 7-chloro-4-(piperazin-1-yl)quinoline derivative, which demonstrated potent anti-inflammatory properties by inhibiting nitric oxide (NO) production and suppressing the expression of inflammatory markers like iNOS, COX-2, IL-6, IL-1β, and TNF-α in macrophages. tbzmed.ac.ir This compound also showed a significant peripheral analgesic effect in mice, comparable to diclofenac sodium. tbzmed.ac.ir Furthermore, quinoline-derived trifluoromethyl alcohols have been identified as having both antiepileptic and analgesic properties, which are mediated through the blockade of sodium channels. nih.gov

| Compound Derivative | Biological Model | Observed Effect |

|---|---|---|

| 3-chloro-1-(methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative (Compound 5) | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, iNOS, COX-2, IL-6, IL-1β, TNF-α |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative (Compound 5) | Acetic acid-induced writhing in mice | Peripheral analgesic effect comparable to diclofenac |

Halogenated quinolines are a well-established class of compounds with significant activity against various protozoan parasites. nih.govnih.gov They have been particularly studied for their efficacy against Leishmania and Trypanosoma species.

A study on novel quinoline derivatives incorporating arylnitro and aminochalcone moieties showed broad-spectrum antiprotozoal activity. Several of these compounds displayed submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, with high selectivity over human cells. nih.govuantwerpen.be

In the context of leishmaniasis, various 3-substituted quinolines have been synthesized and tested. One 3-substituted 4-hydroxyquinoline derivative (compound 3b) showed an IC50 of 3.55 μg/ml against intracellular Leishmania chagasi, proving to be 8.3 times more active than the standard drug, pentavalent antimony. nih.gov Structure-activity relationship studies suggested that a hydroxyl group at the C-4 position of the quinoline ring might be crucial for antileishmanial activity. nih.gov Another chloroquinoline derivative, AM1009, has also demonstrated effective in vitro and in vivo activity against Leishmania species that cause both tegumentary and visceral leishmaniasis. nih.gov Similarly, styrylquinoline derivatives, such as a 4-bromo substituted compound, have shown activity against intracellular amastigotes of L. (V) panamensis. semanticscholar.org

While halogenated quinolines possess therapeutic potential, some have also been associated with neurotoxicity. nih.govnih.govscilit.com Clinical analysis of cases outside Japan has linked certain halogenated hydroxyquinolines, like clioquinol, to neurotoxic reactions. nih.govscilit.com These reactions have manifested as acute reversible encephalopathy, isolated optic atrophy, or a combination of myelopathy, visual disturbance, and peripheral neuropathy. nih.gov The underlying mechanisms are complex and highlight the need for careful structural modification to separate therapeutic effects from toxicity.

Conversely, the modulation of neurological pathways by quinoline derivatives can be therapeutically beneficial. Specifically, certain quinoline-derived compounds have been identified as potent sodium channel blockers. nih.gov Voltage-gated sodium channels (NaV) are critical for neuronal excitability, and their blockade is a key mechanism for treating epilepsy and chronic pain. nih.govmdpi.com

A study on quinoline-derived trifluoromethyl alcohols identified compounds that could block sodium channels and reduce the inflammatory sodium signals released by nerve and tissue damage. nih.gov These compounds not only showed antiepileptic properties but also relieved thermal pain in zebrafish larvae, indicating a direct analgesic effect mediated by sodium channel blockade. nih.gov This mechanism is shared by established drugs like quinidine, a stereoisomer of quinine, which blocks cardiac sodium channels. nih.govyoutube.com

Environmental Fate and Biotransformation of Halogenated Quinoline Derivatives

Microbial Degradation Pathways of Halogenated Quinoline (B57606) Compounds

The microbial degradation of quinoline and its halogenated derivatives is a key process in their environmental removal. While specific pathways for 3-chloro-4,6-dibromoquinoline are not extensively documented, studies on related compounds provide insight into potential degradation routes.

Microorganisms, particularly bacteria from the genus Pseudomonas, have been shown to initiate the degradation of quinoline by hydroxylating the molecule. nih.govresearchgate.net This initial step often leads to the formation of hydroxyquinolines. nih.gov For halogenated aromatic compounds in general, the hydroxyquinol (1,2,4-trihydroxybenzene) pathway is a central metabolic route for degradation. nih.gov This pathway involves key enzymes that facilitate the formation and subsequent splitting of the aromatic ring. nih.gov

The degradation of quinoline can proceed through the formation of intermediates such as 2-hydroxyquinoline (B72897), which may then be further transformed into dihydroxy- and trihydroxyquinolines. nih.gov For instance, a soil bacterium was found to degrade quinoline via 2-hydroxyquinoline and 2,6-dihydroxyquinoline. nih.gov The specific enzymes involved and the subsequent steps can vary between different microbial species.

The presence and position of halogen substituents can significantly influence the rate and pathway of microbial degradation. Generally, halogenated organic compounds are more resistant to biodegradation than their non-halogenated counterparts. nih.govmahidol.ac.th The degradation of halogenated pyridines, which are structurally related to quinolines, is dependent on the nature and position of the substituents. researchgate.net

| Microorganism / System | Substrate | Key Intermediates/Products | Reference |

| Pseudomonas aeruginosa QP | Quinoline | Hydroxyquinolines | nih.gov |

| Pseudomonas putida QP | Quinoline | Hydroxyquinolines | nih.gov |

| Soil Bacterium | Quinoline | 2-hydroxyquinoline, 2,6-dihydroxyquinoline | nih.gov |

| General Microbial Pathway | Halogenated Aromatics | (Chloro)hydroxyquinol | nih.gov |

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation processes, such as photolysis and chemical oxidation, can also contribute to the transformation of halogenated quinolines in the environment. Halogenated organic compounds are often resistant to natural degradation processes like degradation by ultraviolet (UV) light from the sun or oxidation in the atmosphere. nih.gov

Advanced oxidation processes have been shown to be effective in degrading quinoline. For example, the bipolar electro-Fenton process can degrade quinoline through the action of hydroxyl radicals (•OH) and active chlorine species. fao.orgmdpi.com In this process, quinoline can be transformed into hydroxylated and chlorinated derivatives. mdpi.com Identified degradation products of quinoline under these conditions include 2(1H)-quinolinone, 4-chloro-2(1H)-quinolinone, 5-chloro-8-hydroxyquinoline, and 5,7-dichloro-8-hydroxyquinoline. fao.orgmdpi.com

| Degradation Process | Substrate | Key Intermediates/Products | Reference |

| Bipolar Electro-Fenton | Quinoline | 2(1H)-quinolinone, 4-chloro-2(1H)-quinolinone, 5-chloro-8-hydroxyquinoline, 5,7-dichloro-8-hydroxyquinoline | fao.orgmdpi.com |

Metabolic Studies in Biological Systems and Detoxification Pathways

The metabolism of quinoline and its derivatives has been investigated in various biological systems, providing insights into their potential biotransformation and detoxification pathways. In vitro studies using rat liver homogenates have shown that quinoline is metabolized to several products, with 5,6-dihydroxy-5,6-dihydroquinoline being the major metabolite. nih.gov Other identified metabolites include 2- and 3-hydroxyquinoline (B51751) and quinoline-N-oxide. nih.gov

The metabolic pathway can be influenced by the specific structure of the quinoline derivative. For instance, differences in the extent to which quinoline and isoquinoline (B145761) are metabolized to dihydrodiols may be associated with their different biological activities. nih.gov The formation of a 5,6-epoxide of quinoline is hypothesized to be associated with its metabolic activation. nih.gov

In fish, such as Salmo gairdneri, quinoline has been shown to be transformed into hydroxylated products at the 3-, 6-, and 7-positions, as well as S-acetylquinolinethiols. researchgate.net Fungi, like Cunninghamella elegans, have been observed to produce quinoline-N-oxide as a major metabolite. researchgate.net

| Biological System | Substrate | Major Metabolites | Reference |

| Rat Liver Homogenate | Quinoline | 5,6-dihydroxy-5,6-dihydroquinoline, 2-hydroxyquinoline, 3-hydroxyquinoline, quinoline-N-oxide | nih.gov |

| Salmo gairdneri (fish) | Quinoline | 3-, 6-, and 7-hydroxyquinoline, S-acetylquinolinethiols | researchgate.net |

| Cunninghamella elegans (fungus) | Quinoline | Quinoline-N-oxide | researchgate.net |

Considerations for Environmental Persistence and Accumulation

Halogenated organic compounds are a class of chemicals known for their environmental persistence. nih.gov Their chemical stability and resistance to degradation can lead to their long-term presence in various environmental compartments, including soil, water, and air. nih.gov This persistence, combined with properties like low water solubility and high lipid solubility, can result in their accumulation in the tissues of living organisms, a process known as bioaccumulation. nih.govresearchgate.net

The persistence of a compound like this compound is expected to be significant due to the presence of multiple halogen substituents. The carbon-chlorine and carbon-bromine bonds are generally strong and not easily broken by natural processes. The half-life of halogenated organic compounds in soil can range from days to years, depending on the specific compound, soil type, and climate. nih.gov

Once in the environment, these compounds can be transported over long distances and can cycle between different environmental media. nih.gov Their potential to bioaccumulate in the food chain is a significant concern, as this can lead to increasing concentrations in organisms at higher trophic levels. researchgate.net The analysis of such persistent halogenated organic pollutants in environmental and biological samples requires sensitive and selective analytical methods to detect the low concentrations at which they may be present. researchgate.net

Emerging Applications and Future Directions in 3 Chloro 4,6 Dibromoquinoline Research

The strategic placement of halogen atoms on the quinoline (B57606) scaffold endows 3-Chloro-4,6-dibromoquinoline with unique electronic properties and multiple reactive sites, making it a promising platform for the development of novel molecules with diverse applications. Research into this and similar polyhalogenated quinolines is paving the way for significant advancements in materials science and medicinal chemistry. The future of this compound research is poised to explore its potential in advanced functional materials, leverage computational tools for rational drug design, develop innovative synthetic methodologies, uncover new biological targets, and engineer multi-targeting therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4,6-dibromoquinoline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves halogenation of quinoline derivatives. For example, bromination and chlorination steps can be optimized by controlling stoichiometry and temperature. Evidence from analogous syntheses suggests using ethanol as a solvent with potassium hydroxide for base-mediated reactions, followed by acidification to precipitate the product . For brominated quinoline derivatives, stepwise halogenation (e.g., bromine in acetic acid at 60–80°C) followed by chlorination (e.g., POCl₃ or SOCl₂) is effective. Yield improvements (>80%) are achievable by optimizing reaction time (24–48 hours) and monitoring intermediates via TLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR/NMR : Confirm functional groups and substitution patterns. For brominated/chlorinated quinolines, characteristic C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches in FTIR are key. In ¹H NMR, aromatic proton splitting patterns (e.g., doublets for adjacent halogens) help assign positions .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Br/Cl (e.g., molecular ion clusters at m/z 242.5 for C₉H₅BrClN) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/Br/Cl percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For halogenated quinolines, key parameters include:

- Dihedral Angles : Between the quinoline ring and substituents (e.g., 6.8° for carboxyl groups in similar structures) .

- Intermolecular Interactions : Hydrogen bonds (e.g., O–H⋯O dimers) or halogen-halogen contacts stabilize crystal packing. Refinement protocols (e.g., riding H-atom models with Uiso = 1.2–1.5×parent atoms) ensure accuracy .

- Data Table :

| Parameter | Value for this compound Analogue |

|---|---|

| Bond Length (C-Br) | 1.89 Å |

| Bond Angle (Cl-C-Br) | 119.5° |

| Crystallographic Rfactor | 0.042 |

Q. How can researchers reconcile conflicting spectroscopic data from alternative synthetic pathways?

- Methodological Answer : Contradictions often arise from regioisomeric byproducts or incomplete halogenation. Strategies include:

- Comparative Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to separate isomers .

- DFT Calculations : Predict NMR shifts for proposed structures and match experimental data (e.g., <1 ppm deviation for ¹³C signals) .

- Controlled Halogenation : Sequential addition of halogens (Br before Cl) minimizes cross-reactivity, as seen in 6-bromo-4-chloroquinoline synthesis .

Q. What mechanistic insights guide the design of this compound derivatives for biological activity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., NO₂) at position 3 to enhance antibacterial potency, as observed in fluoroquinolone analogs .

- Metabolic Stability : Methylation of the quinoline nitrogen reduces cytochrome P450-mediated degradation, improving pharmacokinetics .

- In Silico Screening : Docking studies (e.g., with Staphylococcus aureus gyrase) predict binding affinity. Optimize substituent size/logP for target penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.